molecular formula C24H22ClN3OS B2820701 N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride CAS No. 1189712-42-2

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride

Cat. No.: B2820701
CAS No.: 1189712-42-2
M. Wt: 435.97
InChI Key: UCAIAAYRYQEPNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride is a synthetic organic compound known for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazolopyridine ring with a naphthamide moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride typically involves multiple steps:

    Formation of the Thiazolopyridine Ring: The initial step involves the cyclization of appropriate precursors to form the thiazolopyridine core. This can be achieved through the reaction of a thioamide with a suitable α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Benzylation: The thiazolopyridine intermediate is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Amidation: The benzylated thiazolopyridine is reacted with 1-naphthoyl chloride in the presence of a base like triethylamine to form the naphthamide derivative.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the naphthamide moiety, potentially converting it to the corresponding amine.

    Substitution: The thiazolopyridine ring can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiazolopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridine derivatives in various chemical reactions.

Biology

Biologically, N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal research, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.

Industry

Industrially, the compound’s unique properties make it useful in the development of specialty chemicals and materials. It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridine ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The benzyl and naphthamide groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-fluorobenzamide hydrochloride
  • N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-butoxybenzamide hydrochloride

Uniqueness

Compared to similar compounds, N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-naphthamide hydrochloride stands out due to its specific substitution pattern, which may confer unique biological activity and chemical reactivity. The presence of the naphthamide group, in particular, can enhance its interaction with biological targets, potentially leading to more potent and selective effects.

Properties

IUPAC Name

N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS.ClH/c28-23(20-12-6-10-18-9-4-5-11-19(18)20)26-24-25-21-13-14-27(16-22(21)29-24)15-17-7-2-1-3-8-17;/h1-12H,13-16H2,(H,25,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAIAAYRYQEPNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.